ethyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate
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Overview
Description
Ethyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Chlorination: The quinoline core is then chlorinated using reagents like phosphorus pentachloride or thionyl chloride to introduce the chloro group at the 6-position.
Amination: The chlorinated quinoline is reacted with 4-(propan-2-yl)aniline under basic conditions to form the desired aminoquinoline derivative.
Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antimalarial agent due to its structural similarity to known bioactive quinoline compounds.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes, such as DNA synthesis or protein function.
Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of cell growth or the induction of cell death in pathogenic organisms or cancer cells.
Comparison with Similar Compounds
Ethyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate can be compared with other quinoline derivatives:
Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxides: Oxidized derivatives with distinct biological activities.
Aminoquinolines: Compounds with amino groups at different positions, affecting their biological properties.
List of Similar Compounds
- Chloroquine
- Hydroxychloroquine
- Quinoline N-oxides
- Aminoquinolines
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
Ethyl 6-chloro-4-{[4-(propan-2-yl)phenyl]amino}quinoline-2-carboxylate is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
- Molecular Formula : C19H17ClN2O2
- Molecular Weight : 340.8 g/mol
- CAS Number : 950266-39-4
The compound features a quinoline core with a chloro substituent and an isopropyl phenyl amino group, which may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Quinoline Core : Utilizing the Skraup synthesis method.
- Chlorination : Introducing the chloro group using phosphorus pentachloride.
- Amination : Reacting with 4-(propan-2-yl)aniline under basic conditions.
- Esterification : Converting the carboxylic acid group to an ester using ethanol in the presence of a catalyst.
Antimicrobial and Antimalarial Properties
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial and antimalarial activities:
- Antimalarial Activity : Similar quinoline derivatives have shown potent antimalarial effects, with IC50 values ranging from 13.2 to 45.5 nM against chloroquine-resistant strains of Plasmodium falciparum . The primary mechanism involves inhibiting hemozoin formation, crucial for the parasite's survival.
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated against various cell lines, including VERO cells. Understanding its selectivity and toxicity profile is essential for assessing its therapeutic potential.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | VERO | TBD |
Chloroquine | K1 (resistant) | 45.5 |
Hydroxychloroquine | 3D7 (sensitive) | TBD |
The biological activity of this compound is thought to involve:
- Targeting Enzymes/Receptors : The compound may interact with enzymes involved in DNA synthesis or protein function.
- Metabolic Pathway Interference : It could disrupt metabolic pathways, leading to inhibited cell growth or induced cell death in pathogenic organisms or cancer cells.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is beneficial to compare it with other quinoline derivatives:
Compound Name | Structure | Biological Activity |
---|---|---|
Chloroquine | Chloroquine | Antimalarial |
Hydroxychloroquine | Hydroxychloroquine | Antimalarial, autoimmune diseases |
Quinoline N-Oxides | Varies | Antimicrobial |
Case Studies and Research Findings
Recent studies have highlighted the potential of quinoline derivatives in treating infectious diseases:
- A study demonstrated that novel aminoquinoline derivatives exhibited potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 6.25 μM .
- Another investigation focused on the structure–activity relationship (SAR), revealing that specific substitutions on the quinoline core significantly enhance biological activity against various pathogens .
Properties
IUPAC Name |
ethyl 6-chloro-4-(4-propan-2-ylanilino)quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2/c1-4-26-21(25)20-12-19(17-11-15(22)7-10-18(17)24-20)23-16-8-5-14(6-9-16)13(2)3/h5-13H,4H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HACNVPLKGMTTEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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